Technical Monograph: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
Technical Monograph: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
This technical guide provides an in-depth analysis of Methyl 2-cyano-3-(4-methoxyphenyl)acrylate , a significant Knoevenagel condensation product used in UV filtration and heterocyclic synthesis.
[1]
Chemical Identity & Nomenclature
Common Name: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate CAS Registry Number: 14479-58-4 Molecular Formula: C₁₂H₁₁NO₃ Molecular Weight: 217.22 g/mol [1]
IUPAC Name Derivation
The systematic naming follows the IUPAC hierarchy of functional groups. The principal functional group determines the suffix and numbering direction.
-
Principal Group: The Ester (-COOCH₃) has higher priority than the Nitrile (-CN). Thus, the suffix is -oate .
-
Parent Chain: The longest carbon chain containing the principal group and the double bond is a 3-carbon chain: Prop-2-enoate .
-
Numbering: Numbering starts at the carbonyl carbon (C1).
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Stereochemistry: The configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.
-
At C2: The Ester group (-COOMe) has higher priority than the Cyano group (-CN) due to the atomic number of the first point of difference (Oxygen > Nitrogen).
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At C3: The 4-Methoxyphenyl ring has higher priority than the Hydrogen atom.
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Configuration: Steric hindrance typically forces the bulky Phenyl and Ester groups to be on opposite sides (trans). Since the two high-priority groups (Phenyl and Ester) are on opposite sides, this is the (E)-isomer .
-
Full Systematic Name: Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Structural Visualization
The molecule features a "push-pull" electronic system where the electron-rich methoxy group donates electron density into the conjugated system, while the electron-withdrawing cyano and ester groups at the
Synthetic Pathway: Knoevenagel Condensation
The industrial and laboratory standard for synthesizing this compound is the Knoevenagel Condensation . This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.
Reaction Scheme
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Reactant A: 4-Methoxybenzaldehyde (p-Anisaldehyde)
-
Catalyst: Weak base (Piperidine,
-alanine, or Ionic Liquids like DIPEAc) -
Solvent: Ethanol or Methanol (Green chemistry compatible)
Experimental Protocol
This protocol describes a self-validating system where the product precipitates upon cooling, driving the equilibrium forward.
Materials:
-
p-Anisaldehyde (10 mmol)
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Methyl Cyanoacetate (10 mmol)
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Piperidine (0.5 mmol, Catalyst)
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Ethanol (20 mL)
Step-by-Step Methodology:
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Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisaldehyde (1.36 g) and methyl cyanoacetate (0.99 g) in 20 mL of ethanol.
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Catalysis: Add 2-3 drops of piperidine (or 0.5 mmol). The solution may turn slightly yellow, indicating the formation of the iminium intermediate or initial deprotonation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).[7] The product spot will appear distinct from the aldehyde starting material.
-
Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath (0-4°C). The target compound, being less soluble in cold ethanol than the starting materials, will crystallize as a solid.
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Filtration: Vacuum filter the precipitate. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.
-
Purification: Recrystallize from hot ethanol or methanol to obtain high-purity needles.
Synthetic Workflow Diagram
Caption: Figure 1. Step-by-step synthetic workflow for the Knoevenagel condensation of methyl cyanoacetate and p-anisaldehyde.
Mechanistic Analysis
The reaction proceeds via a base-catalyzed aldol-like condensation mechanism.
-
Deprotonation: The base (Piperidine) deprotonates the
-carbon of methyl cyanoacetate (the "active methylene" group), forming a resonance-stabilized enolate carbanion. The acidity of these protons is enhanced by the flanking electron-withdrawing Cyano (-CN) and Ester (-COOMe) groups. -
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of p-anisaldehyde.
-
Proton Transfer: The resulting alkoxide intermediate picks up a proton to form a
-hydroxy intermediate (aldol adduct). -
Dehydration (E1cB-like): The base facilitates the elimination of a water molecule. The driving force is the formation of the extended conjugated system (Phenyl ring
Double Bond Cyano/Ester), which is thermodynamically highly stable.
Reaction Mechanism Diagram
Caption: Figure 2. Mechanistic pathway showing the transformation from active methylene to the final conjugated acrylate.
Physicochemical Properties & Applications
Physical Data Table
| Property | Value / Description |
| Physical State | Crystalline Solid (Needles) |
| Color | White to Pale Yellow |
| Melting Point | 100–110°C (Approximate for Methyl ester); Note: Ethyl analog melts at 77–80°C [1] |
| Solubility | Soluble in DCM, Ethyl Acetate, Hot Ethanol.[6] Insoluble in Water. |
| UV Absorption |
Applications
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UV Filtration: The extended conjugation allows the molecule to absorb high-energy UVB radiation and dissipate it harmlessly as heat. This makes it a structural analog to commercial sunscreens like Octocrylene.
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Synthetic Intermediate: The electron-deficient double bond is highly reactive toward nucleophiles (Michael addition) and dienes (Diels-Alder), making it a versatile precursor for synthesizing:
-
Pyrazoles: Via reaction with hydrazines.
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Coumarins: Via intramolecular cyclization.
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Pharmaceutical Scaffolds: Used in the synthesis of antihypertensive and anticancer agents [2].
-
References
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Merugu, S. K., & Bollikolla, H. B. (2015). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 59(4), 272-281. Link
-
Suchetan, P. A., et al. (2013).[3] Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.[3] Acta Crystallographica Section E, E69, o1610.[3] Link
-
TCI Chemicals. Product Specification: Methyl 3-(4-Methoxyphenyl)acrylate (Structural Analog). Link
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PubChem.[8] Compound Summary: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CID 1549779).[9] Link
Sources
- 1. CAS 14479-58-4: 2-Propenoic acid, 2-cyano-3-(4-methoxyphen… [cymitquimica.com]
- 2. uvabsorber.com [uvabsorber.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
- 6. EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents [patents.google.com]
- 7. jmcs.org.mx [jmcs.org.mx]
- 8. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 9. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | C13H13NO3 | CID 1549779 - PubChem [pubchem.ncbi.nlm.nih.gov]
